1,2-Benzisothiazol-5-amine, 3-methoxy-
Overview
Description
1,2-Benzisothiazol-5-amine, 3-methoxy- is a derivative of benzothiazole, a class of sulfur-containing heterocycles. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazol-5-amine, 3-methoxy- can be synthesized through the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa . This method yields various benzothiazole derivatives efficiently.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the treatment of 2-mercaptoaniline with acid chlorides . This method is scalable and suitable for large-scale production, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-5-amine, 3-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
Scientific Research Applications
1,2-Benzisothiazol-5-amine, 3-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the production of dyes, imaging reagents, and electroluminescent devices.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-5-amine, 3-methoxy- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, disrupt microbial cell walls, and modulate signaling pathways involved in inflammation and cancer . These interactions make it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: Another isomer of benzothiazole with similar biological activities but different structural properties.
2,1-Benzothiazole: Another structural isomer with unique applications in medicinal chemistry.
Benzisothiazolinone: A related compound used as a preservative and antimicrobial agent.
Uniqueness
1,2-Benzisothiazol-5-amine, 3-methoxy- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in research focused on developing new therapeutic agents and industrial applications .
Properties
IUPAC Name |
3-methoxy-1,2-benzothiazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-6-4-5(9)2-3-7(6)12-10-8/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWYGUELXRTCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214300 | |
Record name | 1,2-Benzisothiazol-5-amine, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64099-28-1 | |
Record name | 3-Methoxy-1,2-benzothiazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064099281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazol-5-amine, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E4S65VZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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